1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea
Description
1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea is a urea derivative characterized by a cyclobutylamine moiety linked to the urea scaffold via a methyl group, paired with an isopropyl substituent. Urea compounds are known for their hydrogen-bonding capacity, which enhances interactions with biological targets, such as kinases or dehydrogenases .
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-[(3-aminocyclobutyl)methyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O/c1-6(2)12-9(13)11-5-7-3-8(10)4-7/h6-8H,3-5,10H2,1-2H3,(H2,11,12,13) |
InChI Key |
SMBJNRQYBDRBJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NCC1CC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea typically involves the reaction of 3-aminocyclobutylmethylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-Aminocyclobutylmethylamine} + \text{Isopropyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Activity
- Aromatic vs. Aliphatic Groups : Aryl substituents (e.g., chlorophenyl in , benzofuran in ) enhance hydrophobic interactions with target proteins, as seen in the Cryptosporidium inhibitor (IC50 < 1 µM) . In contrast, aliphatic groups (e.g., propan-2-yl in the target compound) may improve solubility and reduce off-target effects.
- Cyclic amines are also associated with improved metabolic stability in drug design .
- Heterocyclic Moieties : Compounds with heterocycles (e.g., furan in , benzofuran in ) exhibit diverse electronic properties, influencing binding kinetics. For example, Linifanib’s indazole group contributes to its tyrosine kinase inhibition (Ki = 3 nM) .
Molecular Weight and Drug-Likeness
Most analogs fall within the 200–350 g/mol range, adhering to Lipinski’s rule of five for oral bioavailability. The target compound’s lower molecular weight (~184 g/mol) may favor better pharmacokinetic profiles, though this depends on substituent polarity .
Biological Activity
1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea is a novel compound belonging to the urea class, characterized by its unique structural features, including a cyclobutyl ring and an amino group. This compound has garnered interest in biochemical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is , with a molecular weight of 185.27 g/mol. Its structure allows for various chemical interactions that can influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H19N3O |
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1486056-04-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety may interact with various enzymes and receptors, modulating their activity. These interactions can lead to significant biological effects, such as apoptosis induction in cancer cells and inhibition of microbial growth.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been shown to inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent.
Case Study:
In a study examining the antibacterial efficacy of various urea derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MDA-MB-468 (breast cancer) and PC3 (prostate cancer). The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways.
Research Findings:
A recent publication highlighted that treatment with this compound resulted in:
- Cell Viability Reduction: A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity.
- Mechanistic Insights: The compound was found to activate caspase pathways leading to apoptosis, alongside inhibiting key survival pathways like AKT and mTOR .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| 1-((3-Aminocyclobutyl)methyl)-3-butylurea | Moderate | Moderate |
| 1-((3-Aminocyclobutyl)methyl)-3-methylurea | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
